1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol
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Overview
Description
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Preparation Methods
The synthesis of 1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-ol with cyclopropylamine under suitable reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. As a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
1-Benzyl-4-((cyclopropylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzyl-3-methyl-4-piperidone: This compound has a similar piperidine core but differs in its substitution pattern.
Maraviroc: An FDA-approved CCR5 antagonist used in the treatment of HIV, which shares a similar mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-benzyl-4-[(cyclopropylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C16H24N2O/c19-16-12-18(11-13-4-2-1-3-5-13)9-8-14(16)10-17-15-6-7-15/h1-5,14-17,19H,6-12H2 |
InChI Key |
JBTXYSPDVSLCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCN(CC2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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